methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Description
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 180258-45-1) is a halogenated pyrrole derivative with a molecular formula of C₇H₁₀N₂O₂·ClH and a molecular weight of 190.63 g/mol . This compound is a hydrochloride salt of the methyl ester of 4-amino-1H-pyrrole-2-carboxylic acid, characterized by:
- Melting point: 240°C
- Boiling point: 303.3°C at 760 mmHg
- Purity: ≥95% (commercial suppliers)
- Storage: Refrigerated
It serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic compounds. The pyrrole ring’s amino and ester functionalities enable diverse reactivity, including nucleophilic substitutions and coordination chemistry .
Properties
IUPAC Name |
methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h2-3,8H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGVNUYRDBGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Formation
The core pyrrole ring can be synthesized via the Paal-Knorr pyrrole synthesis or Hantzsch pyrrole synthesis , which involve:
- Condensation of a 1,4-dicarbonyl compound with ammonia or primary amines.
- Cyclization under acidic or basic conditions to produce the heterocyclic ring.
Dicarbonyl compound + Ammonia → Pyrrole ring via cyclization
This method is well-documented for producing substituted pyrroles, including methyl 4-amino-1H-pyrrole-2-carboxylate.
Introduction of the Methyl Ester and Amino Groups
- Esterification : The methyl ester group at the 2-position can be introduced via esterification of the corresponding carboxylic acid intermediate using methyl alcohol under acidic catalysis.
- Amino substitution : The amino group at the 4-position is typically introduced via nucleophilic substitution or reduction of nitro precursors, or through direct amination of the pyrrole ring using ammonia derivatives or amines under controlled conditions.
Functionalization to Obtain the Hydrochloride Salt
- The free base form of methyl 4-amino-1H-pyrrole-2-carboxylate is reacted with hydrochloric acid in an aqueous medium to produce the hydrochloride salt.
- This salt formation step is crucial for increasing compound stability and solubility.
Representative Synthetic Route
Research Findings and Data Tables
Research literature emphasizes that the exact conditions—temperature, solvents, catalysts—are optimized for yield and purity. For example:
- The synthesis can be performed under reflux in ethanol or acetic acid.
- Purification often involves recrystallization from suitable solvents like ethanol or methanol.
| Parameter | Typical Range | Notes | Source |
|---|---|---|---|
| Reaction temperature | 60–120°C | Reflux conditions for cyclization | |
| Reaction time | 4–12 hours | Dependent on method | |
| Yield | 50–80% | Varies with method and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted pyrrole compounds .
Scientific Research Applications
Chemistry
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, enabling researchers to explore new derivatives with enhanced properties.
Biology
In biological research, this compound is investigated for its potential as:
- Enzyme inhibitors: Studies indicate it can interact with specific enzymes, modulating their activity.
- Bioactive molecules: It has shown promise in antimicrobial and anticancer studies, suggesting its utility in developing therapeutic agents.
Medicine
The compound is explored for its potential therapeutic effects, particularly in:
- Antimicrobial activity: Research indicates significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
- Antitumor properties: Preliminary studies suggest that derivatives exhibit potent inhibition against colon cancer cell lines such as HCT-116 and SW-620.
Industry
In industrial applications, this compound is used in:
- The production of dyes and pigments , leveraging its chemical reactivity.
- The development of specialty chemicals tailored for specific applications.
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Enables synthesis of complex compounds |
| Biology | Enzyme interaction studies | Potential enzyme inhibitors identified |
| Medicine | Antimicrobial agent | Effective against Staphylococcus aureus (MIC: 3.12 - 12.5 μg/mL) |
| Antitumor activity | Inhibits colon cancer cell lines (HCT-116, SW-620) | |
| Industry | Production of dyes/pigments | Utilized in specialty chemical development |
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. It demonstrated significant inhibition against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin. -
Antitumor Potential Investigation:
Research focused on pyrrole derivatives indicated that modifications could lead to compounds that effectively inhibit tumor growth. One derivative exhibited potent inhibition against colon cancer cell lines, suggesting promising avenues for developing new anticancer agents based on this scaffold. -
Biological Activity Overview:
The compound's biological activity is attributed to its ability to interact with various molecular targets. Studies have shown that it can form hydrogen bonds and engage in ionic interactions, affecting critical biological pathways involved in disease processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylate group can participate in ionic interactions, further influencing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous pyrrole and heterocyclic esters, focusing on structural features, physicochemical properties, and applications.
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate Hydrochloride vs. Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride
Structural Impact: The ethyl ester analog exhibits a higher boiling point due to increased molecular weight and van der Waals interactions .
Comparison with Halogenated Analogs
Functional Implications :
- Brominated analog : The bromine atom increases molecular weight (265.51 g/mol) and enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Pyrazole derivative : The pyrazole ring’s dual nitrogen atoms enhance hydrogen-bonding capacity, favoring crystal engineering applications .
Comparison with Non-Hydrochloride Salts
Salt vs. Free Base : The hydrochloride salt form (e.g., 180258-45-1) improves aqueous solubility and crystallinity, facilitating purification and formulation in medicinal chemistry .
Table 1. Physicochemical Properties of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| Methyl 4-amino-1H-pyrrole-2-carboxylate HCl | 190.63 | 240 | 303.3 |
| Ethyl 4-amino-1H-pyrrole-2-carboxylate HCl | 190.63 | N/A | 348.8 |
| Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate HCl | 265.51 | N/A | N/A |
Biological Activity
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
This compound has the molecular formula . Its structure includes a pyrrole ring with amino and carboxyl functional groups that significantly influence its reactivity and biological activity. The presence of these functional groups allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the carboxylate group can engage in ionic interactions, affecting the structure and function of proteins and enzymes involved in critical biological pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
Antitumor Activity
This compound has been investigated for its antitumor properties. Similar compounds in the pyrrole family have shown efficacy in inhibiting cancer cell growth, particularly against colon cancer cell lines such as HCT-116 and SW-620. These studies suggest that modifications to the pyrrole structure can enhance antitumor activity by interacting with ATP-binding domains of growth factor receptors .
Data Table: Biological Activity Overview
| Activity | Target | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 | |
| Antimicrobial | Escherichia coli | 3.12 - 12.5 | |
| Antitumor | Colon cancer cell lines (HCT-116, SW-620) | GI50 ~ 1.0 - 1.6 × 10⁻⁸ |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound, demonstrating significant inhibition against Staphylococcus aureus with an MIC comparable to standard antibiotics like ciprofloxacin .
- Antitumor Potential : Research on pyrrole derivatives indicated that modifications could lead to compounds that inhibit tumor growth effectively. One derivative exhibited potent inhibition of colon cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on the pyrrole scaffold .
Q & A
Q. What are the key steps in synthesizing methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?
The synthesis typically involves:
- Pyrrole ring formation via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound and ammonia/amine .
- Nitration and reduction to introduce the amino group: Nitration with nitric acid followed by reduction using tin(II) chloride in HCl .
- Esterification of the carboxylic acid with methanol under acidic conditions .
- Hydrochloride salt formation by reacting the free base with HCl to improve solubility for biological studies .
Q. How can researchers characterize the purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the pyrrole ring (δ ~6–7 ppm), ester carbonyl (δ ~3.7–3.9 ppm for methyl ester), and amino group (δ ~5–6 ppm, broad) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection at ~250–300 nm to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 203.1 for [M+H]⁺) .
Q. What solvents are optimal for recrystallizing this hydrochloride salt?
- Use polar aprotic solvents like ethanol/water mixtures or methanol due to the compound’s enhanced water solubility as a hydrochloride salt .
- Avoid chloroform or diethyl ether, which may destabilize the salt form .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction path search tools (e.g., ICReDD’s quantum chemical calculations) predict intermediates and transition states to identify energy-efficient pathways .
- Machine learning models trained on reaction databases (e.g., Reaxys) recommend optimal conditions (temperature, catalysts) for nitration and esterification steps .
- Continuous flow reactors improve yield by automating reagent addition and temperature control, reducing side reactions .
Q. How to resolve contradictions in spectroscopic data for this compound?
- X-ray crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure (e.g., monoclinic space groups common for pyrrole hydrochlorides) .
- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton coupling and carbon-proton correlations in complex spectra .
- Dynamic NMR studies assess tautomerism or rotational barriers in the pyrrole ring .
Q. What strategies improve the compound’s stability in biological assays?
- Lyophilization : Store the hydrochloride salt in lyophilized form to prevent hydrolysis of the ester group .
- Buffered solutions : Use pH 6–7 phosphate buffers to minimize deamination or ester hydrolysis .
- Co-crystallization : Stabilize the active conformation via co-crystals with excipients like cyclodextrins .
Q. How to design derivatives for enhanced bioactivity?
- Electrophilic substitution : Introduce halogens or sulfonic groups at the pyrrole 3-position to modulate electronic properties and receptor binding .
- Amide formation : Replace the methyl ester with amides (e.g., using General Procedure F1 ) to improve metabolic stability.
- Pharmacophore modeling : Align the amino and carboxylate groups with target enzyme active sites (e.g., kinases) using docking simulations .
Q. What are common pitfalls in scaling up synthesis, and how to mitigate them?
- Nitro group reduction : Use catalytic hydrogenation (Pd/C) instead of tin(II) chloride to avoid stoichiometric waste and improve safety .
- Esterification side reactions : Monitor for transesterification by-products via inline IR spectroscopy .
- Salt formation : Optimize HCl stoichiometry to prevent excess acid from degrading the pyrrole ring .
Methodological Considerations
Q. How to analyze conflicting biological activity data across studies?
- Dose-response curves : Ensure consistent molar concentrations (accounting for hydrochloride salt vs. free base differences) .
- Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in IC₅₀ values from diverse cell lines .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for the compound and its target protein .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to guide SAR studies .
- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution for structure-based design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
